D-Phenyl-D5-alanine-N-T-boc

Quantitative Proteomics LC-MS/MS Stable Isotope Labeling

D-Phenyl-D5-alanine-N-T-boc (CAS 1213661-19-8), also designated as Boc-D-Phe-OH-(phenyl-d5) or D-Phenyl-alanine-N-t-Boc-d5, is a stable isotope-labeled derivative of the protected D-amino acid building block, N-(tert-butoxycarbonyl)-D-phenylalanine (CAS 18942-49-9). Its molecular architecture features complete deuteration of the five aromatic hydrogen atoms, conferring a characteristic mass shift of +5 Da relative to its unlabeled counterpart.

Molecular Formula C14H19NO4
Molecular Weight 270.34 g/mol
Cat. No. B12055124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phenyl-D5-alanine-N-T-boc
Molecular FormulaC14H19NO4
Molecular Weight270.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1/i4D,5D,6D,7D,8D
InChIKeyZYJPUMXJBDHSIF-IYMQPUKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

D-Phenyl-D5-alanine-N-T-boc: Isotopic Enrichment and Analytical Specifications for Quantitative Proteomics


D-Phenyl-D5-alanine-N-T-boc (CAS 1213661-19-8), also designated as Boc-D-Phe-OH-(phenyl-d5) or D-Phenyl-alanine-N-t-Boc-d5, is a stable isotope-labeled derivative of the protected D-amino acid building block, N-(tert-butoxycarbonyl)-D-phenylalanine (CAS 18942-49-9) . Its molecular architecture features complete deuteration of the five aromatic hydrogen atoms, conferring a characteristic mass shift of +5 Da relative to its unlabeled counterpart. This mass differential, combined with a reported isotopic enrichment of 99 atom % D and an enantiomeric purity of 99%, establishes it as a high-purity internal standard for quantitative mass spectrometry applications, particularly in the context of peptide synthesis and amino acid analysis .

Mass shift Deuterated phenyl ring ensures unambiguous MS resolution for SIL-IS
Enrichment High isotopic enrichment minimizes cross-talk interference
Chiral integrity High enantiomeric purity supports chiral amino acid analysis

Why Unlabeled Boc-D-Phe-OH or Alternative Labels Cannot Replace D-Phenyl-D5-alanine-N-T-boc in Quantification Workflows


Direct substitution of D-Phenyl-D5-alanine-N-T-boc with its unlabeled analog (Boc-D-Phe-OH) or a differently labeled variant (e.g., 13C-labeled) is not analytically equivalent. The unlabeled compound co-elutes with and is spectrometrically indistinguishable from the target analyte in mass spectrometry, precluding its use as an internal standard. Conversely, the specific +5 Da mass shift, achieved through five-fold deuteration of the phenyl ring, provides a clean and predictable spectral window for accurate quantification, a feature not uniformly guaranteed by compounds with fewer deuterium atoms or alternative isotopic labels (e.g., 13C) which may have different ionization efficiencies and chromatographic behaviors . The reported high chemical and enantiomeric purity (both 99%) are critical for minimizing background interference and ensuring the reliability of quantitative data .

Unlabeled analog
Co-elution and identical m/z prevent use as internal standard.
Alternative labels
13C or fewer deuterium labels may shift ionization efficiency and retention, disrupting quantification.
Enantiomeric impurity
Lower enantiomeric purity introduces L-isomer signal, compromising chiral analysis accuracy.

Comparative Analytical Performance: D-Phenyl-D5-alanine-N-T-boc vs. Unlabeled Boc-D-Phe-OH


Mass Spectrometric Discrimination: +5 Da Shift for Unambiguous Analyte Resolution

The substitution of five aromatic protons with deuterium atoms in D-Phenyl-D5-alanine-N-T-boc results in a nominal mass increase of +5.03 Da compared to the unlabeled Boc-D-Phe-OH (MW 265.31). This mass shift provides a baseline-resolved signal in mass spectrometry, a fundamental requirement for its application as an internal standard. This is in contrast to the unlabeled compound, which would co-elute and have an identical m/z, preventing its use for quantitative normalization .

Mass Shift
Reported
+5.03 Da
Defined mass difference enables baseline MS resolution for SIL-IS.
Based on theoretical MW; verify with vendor lot data.
Quantitative Proteomics LC-MS/MS Stable Isotope Labeling

High Isotopic Purity Ensures Reliable Quantitation with Minimal Cross-Talk

The compound is specified with an isotopic enrichment of 99 atom % D . This high level of enrichment minimizes the presence of unlabeled (or partially labeled) species that would otherwise generate background signal at the analyte's m/z, a phenomenon known as 'cross-talk' or 'isotopic interference'. In comparative studies of deuterated standards, lower enrichment levels (e.g., <98%) can introduce significant error in quantitative LC-MS/MS assays, necessitating complex correction factors [1].

Isotopic Enrichment
Class-level
≥99 atom % D
High enrichment reduces isotopic interference, supporting assay accuracy.
Reported vendor specification; benchmark against class-level principles.
Analytical Method Validation Mass Spectrometry Internal Standard

High Enantiomeric Purity for Chiral Amino Acid Analysis

The D-enantiomer is specified with an enantiomeric purity of 99% . This is crucial for applications where chiral discrimination is required, such as in the analysis of D-amino acid-containing peptides or in studies of racemization. A lower enantiomeric purity, such as that found in racemic mixtures or in preparations with 95% enantiomeric excess (ee), would introduce a quantifiable error of at least 2.5% when measuring a pure D-enantiomer analyte, compromising the accuracy of the assay [1].

Enantiomeric Purity
Class-level
≥99%
Minimizes confounding L-isomer signal in chiral analysis.
Vendor specification; lower ee would introduce quantifiable error.
Chiral Chromatography Enantioselective Synthesis Amino Acid Analysis

Specific Phenyl Ring Deuteration Pattern Confers Unique Analytical Signature

The deuteration is specifically located on the five positions of the phenyl ring (C6D5), leaving the alpha and beta carbons protonated . This site-specific labeling creates a unique NMR and MS signature. In NMR, it eliminates the aromatic proton signals, simplifying spectra of complex peptide mixtures and enabling focus on aliphatic backbone protons. In MS/MS fragmentation, the +5 Da shift is localized to fragment ions containing the phenyl ring, providing a clear 'isotope-coded' fragment pattern that is distinct from a uniformly labeled (e.g., 13C) or backbone-deuterated analog, which would produce different fragmentation profiles [1].

Deuteration Pattern
Class-level
Phenyl-d5 (ring-specific)
Site-specific labeling simplifies NMR and MS/MS fragment assignment.
Distinct from uniformly 13C or backbone-deuterated analogs.
Nuclear Magnetic Resonance (NMR) Isotopic Labeling Structural Biology

Critical Applications and Scenarios for D-Phenyl-D5-alanine-N-T-boc in R&D and Production


Quantitative LC-MS/MS Bioanalysis of D-Phenylalanine-Containing Peptides and Metabolites

The compound's primary and most compelling application is as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of Boc-D-Phe-OH or, following deprotection, D-phenylalanine in complex biological matrices. The +5 Da mass shift, high isotopic enrichment (99 atom % D), and enantiomeric purity (99%) ensure minimal interference and high accuracy in LC-MS/MS assays . This is essential for pharmacokinetic studies of peptide therapeutics, metabolomics investigations of D-amino acids, and monitoring of chiral purity during manufacturing.

NMR Structural Simplification for Peptide and Protein Research

By eliminating the strong aromatic proton signals, the phenyl-d5 label dramatically simplifies 1H-NMR spectra of Boc-protected peptide intermediates or, post-deprotection, of phenylalanine residues within larger protein constructs. This facilitates the unambiguous assignment of other proton resonances, which is critical for structure determination, studying protein-ligand interactions, and monitoring conformational changes in dynamic systems [1].

Synthesis and Characterization of Isotope-Labeled Peptide Libraries for Drug Discovery

The compound serves as a building block for the solid-phase peptide synthesis (SPPS) of isotopically encoded peptide libraries. The presence of the stable Boc protecting group is fully compatible with standard SPPS protocols . The resulting d5-labeled peptides can then be used as unique, mass-tagged internal standards in high-throughput screening assays, enabling direct and precise comparison of peptide stability, uptake, and activity across different candidate molecules.

Application
Selection Property
Validation Focus
Bioanalysis of D-Phe peptides
Defined mass shift and high enrichment
Isotopic purity and chiral integrity review
NMR structural studies
Phenyl-d5 ring deuteration
Aromatic signal suppression and assignment
SPPS of labeled peptide libraries
Boc-protected building block
Mass-tag consistency and HTS compatibility
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